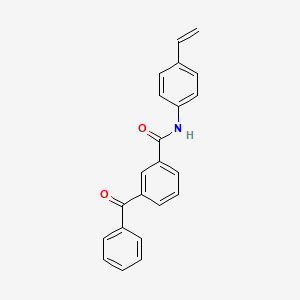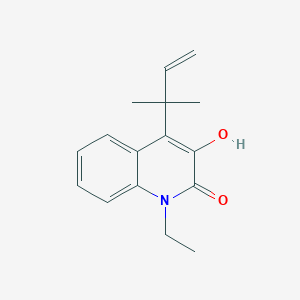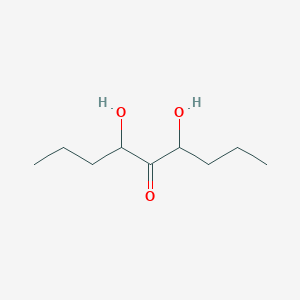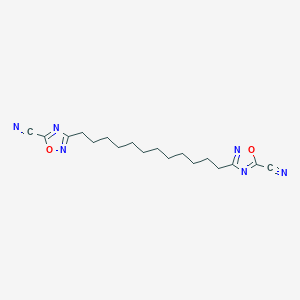
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene is a complex organic compound that belongs to the family of cycloheptatrienes. This compound is characterized by its unique structure, which includes a cycloheptatriene ring substituted with dimethyl and biphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene typically involves multi-step organic reactions. One common method starts with the preparation of the cycloheptatriene ring, followed by the introduction of dimethyl and biphenyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel, and solvents like toluene or dichloromethane. The reactions are usually carried out under inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing techniques to minimize waste and energy consumption.
化学反应分析
Types of Reactions
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions, often using hydrogen gas and metal catalysts, can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alkenes. Substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and physical properties.
科学研究应用
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or biochemical probe.
Medicine: Research explores its potential use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism by which 3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological or chemical outcomes. Detailed studies on its mechanism of action help elucidate the pathways involved and guide the development of new applications.
相似化合物的比较
Similar Compounds
1,3,5-Cycloheptatriene: A simpler analog with a similar ring structure but lacking the dimethyl and biphenyl substituents.
1,6-Bis(4-phenylphenyl)cyclohepta-1,3,5-triene: Similar in structure but without the dimethyl groups.
3,4-Dimethylcyclohepta-1,3,5-triene: Lacks the biphenyl groups, making it less complex.
Uniqueness
3,4-Dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene stands out due to its combination of substituents, which impart unique chemical and physical properties. These properties make it more versatile and valuable in various applications compared to its simpler analogs.
属性
CAS 编号 |
644973-65-9 |
|---|---|
分子式 |
C33H28 |
分子量 |
424.6 g/mol |
IUPAC 名称 |
3,4-dimethyl-1,6-bis(4-phenylphenyl)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C33H28/c1-24-21-32(30-17-13-28(14-18-30)26-9-5-3-6-10-26)23-33(22-25(24)2)31-19-15-29(16-20-31)27-11-7-4-8-12-27/h3-22H,23H2,1-2H3 |
InChI 键 |
FSAUGRKEANOMOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(CC(=C1)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R)-2-methyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12609383.png)

![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)




![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![(2R)-1-Azido-3-[(naphthalen-1-yl)methoxy]propan-2-ol](/img/structure/B12609445.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)
![6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine](/img/structure/B12609463.png)

